Ethyl 4-n-butoxy-2-methylbenzoylformate
Description
Ethyl 4-n-butoxy-2-methylbenzoylformate (CAS: 1198744-91-0) is an ester derivative of benzoylformic acid, featuring a 4-n-butoxy group and a 2-methyl substituent on the aromatic ring. Its structure combines lipophilic n-butoxy and sterically hindering methyl groups, which may influence its physicochemical properties, such as solubility and stability, compared to structurally related compounds.
Properties
IUPAC Name |
ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-9-19-12-7-8-13(11(3)10-12)14(16)15(17)18-5-2/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVASQCLNTDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194946 | |
| Record name | Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-19-7 | |
| Record name | Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 4-n-butoxy-2-methylbenzoylformate typically involves the esterification of 4-n-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Ethyl 4-n-butoxy-2-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different alkyl or aryl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: 4-n-butoxy-2-methylbenzoic acid or 4-n-butoxy-2-methylbenzaldehyde
Reduction: Ethyl 4-n-butoxy-2-methylbenzyl alcohol
Substitution: Various alkyl or aryl derivatives depending on the substituent used
Scientific Research Applications
Ethyl 4-n-butoxy-2-methylbenzoylformate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-n-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : this compound’s n-butoxy group enhances lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy in 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine) .
- Steric Effects: The 2-methyl group may hinder rotational freedom or intermolecular interactions, unlike the unsubstituted benzothiazole or propanol derivatives .
- Functional Groups : Unlike sulfamoyl-bearing analogs (e.g., compounds 7 and 8 in ), this compound lacks polar sulfonamide or carboxylic acid moieties, which could reduce its solubility in aqueous media .
Physicochemical and Stability Profiles
While direct experimental data are scarce due to discontinued status, inferences can be made:
- Solubility : The n-butoxy group likely renders this compound less water-soluble than sulfamoyl or carboxylic acid analogs (e.g., compound 7) but more compatible with organic solvents .
- Stability : Ester derivatives like this compound are prone to hydrolysis under acidic or basic conditions, whereas benzothiazole amines (e.g., 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine) may exhibit greater thermal stability due to aromatic heterocycles .
Biological Activity
Ethyl 4-n-butoxy-2-methylbenzoylformate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes an ethyl ester group, a butoxy side chain, and a benzoylformate moiety, positions it as a candidate for various biological applications. This article delves into the emerging research surrounding its biological activity, potential therapeutic applications, and relevant case studies.
Structure and Properties
This compound belongs to the class of benzoylformates, which are esters derived from benzoyl acid and alcohols. The compound's structure can be summarized as follows:
- Chemical Formula : CHO
- Molecular Weight : Approximately 250.29 g/mol
The compound's structural features contribute to its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is still in its early stages. However, preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains.
- Antifungal Properties : There is potential for antifungal applications based on structural analogs.
- Anticancer Activity : Some benzoylformates are being investigated for their ability to inhibit cancer cell proliferation.
Antimicrobial Studies
A study investigating the antibacterial properties of structurally related compounds demonstrated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that this compound could possess similar antimicrobial properties due to its functional groups that may interact with bacterial cell membranes or enzymes involved in cell wall synthesis .
Antifungal Activity
Research on related benzoylformates indicates potential antifungal activity against various fungi including Candida albicans and Aspergillus species. These studies highlight the importance of the butoxy side chain in enhancing solubility and permeability, which may contribute to antifungal efficacy .
Anticancer Potential
Investigations into the anticancer properties of benzoylformates have revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival. This compound's unique structure may allow it to target similar pathways, warranting further exploration .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Ethyl ester, butoxy side chain | Potential for diverse reactivity |
| Ethyl benzoylformate | Ethyl ester only | Simpler structure, less steric hindrance |
| Mthis compound | Methyl ester, butoxy side chain | Different reactivity due to methyl group |
| Propyl 4-n-butoxy-2-methylbenzoylformate | Propyl ester, butoxy side chain | Varying solubility and reactivity |
This table illustrates how this compound stands out due to its combination of functional groups that may confer unique chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
